N-(2,6-dimethylphenyl)-3-methylbenzamide

Description

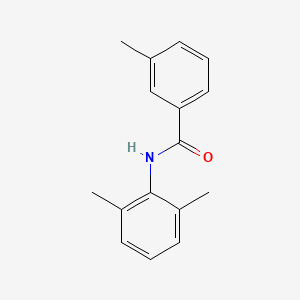

N-(2,6-Dimethylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 2,6-dimethyl-substituted aniline moiety. Its molecular structure (Fig. 1) was determined via X-ray crystallography, revealing key conformational features:

- The N–H and C=O bonds adopt an anti conformation relative to each other, a common trait in benzanilides due to steric and electronic factors .

- The C=O bond is syn to the meta-methyl group on the benzoyl ring, contrasting with the anti conformation observed in N-(phenyl)-3-methylbenzamide (II) .

Synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2,6-dimethylaniline. Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and elemental analysis, with structural validation supported by crystallographic software (e.g., SHELXL) .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-6-4-9-14(10-11)16(18)17-15-12(2)7-5-8-13(15)3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFYWJGCNCSYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Reactivity

Key comparisons include:

Table 1: Structural and Conformational Comparison

Key Observations:

C=O Orientation : The syn conformation between C=O and the meta-methyl group in the target compound aligns with analogs III and IV (N-(2,6-dichloromethylphenyl)-3-methylbenzamide) but opposes II, where steric repulsion forces an anti conformation .

Steric Effects : The 2,6-dimethyl groups on the aniline ring enforce planarity in the amide group, reducing rotational freedom and stabilizing intermolecular hydrogen bonds (N–H⋯O=C) .

Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has an N,O-bidentate group for metal coordination, the target compound lacks such functionality, limiting its utility in catalysis .

Hydrogen Bonding and Crystal Packing

The target compound forms a dimeric structure via N–H⋯O hydrogen bonds (2.06 Å), similar to II and III but distinct from N-(2,6-dichlorophenyl)benzamide, where Cl substituents alter packing motifs .

Q & A

Q. What are the common synthetic routes for N-(2,6-dimethylphenyl)-3-methylbenzamide, and what critical reaction conditions must be controlled?

The synthesis typically involves a two-step process:

Nitration : Introduce a nitro group to 3-methylbenzamide under controlled nitration conditions (e.g., using HNO₃/H₂SO₄).

Amide Coupling : React the nitrated intermediate with 2,6-dimethylaniline in acidic conditions (e.g., H₂SO₄) with a dehydrating agent to facilitate bond formation.

Critical conditions include:

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Post-synthesis characterization involves:

- Spectroscopy :

- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).

- NMR : Analyze aromatic proton environments (e.g., meta-methyl substituents at δ 2.3–2.4 ppm in H NMR).

- Crystallography :

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular conformations from crystallographic studies?

Discrepancies (e.g., syn vs. anti C=O bond orientation relative to substituents) require:

- Cross-Validation : Compare torsion angles (e.g., 81.0° twist of the amide group relative to the 2,6-dimethylphenyl ring) across studies.

- Computational Modeling : Use density functional theory (DFT) to assess energy differences between conformers.

- Data Reproducibility : Ensure consistent crystallization conditions (e.g., solvent polarity, evaporation rate) to minimize structural variability .

Q. What methodologies are employed to analyze hydrogen bonding networks and intermolecular interactions in crystal structures?

Key steps include:

- Hydrogen Bond Identification : Measure N–H⋯O distances (e.g., 2.89 Å in the title compound) and angles (e.g., 169°) using programs like SHELXL or OLEX2.

- Packing Analysis : Visualize molecular chains or layers with ORTEP-3 or Mercury software.

- Validation Tools : Apply checkCIF/PLATON to detect geometric anomalies and ensure data reliability .

Q. How can researchers design experiments to study the compound’s potential bioactivity in medicinal chemistry?

Methodologies include:

- In Vitro Assays : Test cytotoxicity, anti-inflammatory activity (e.g., COX inhibition), or receptor binding affinity using cell lines.

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., nitro group reduction, methyl substitution) to correlate structural features with bioactivity.

- Biochemical Probes : Use radiolabeled or fluorescent analogs to track cellular uptake and localization .

Q. How do researchers address challenges in refining low-quality crystallographic data for this compound?

Solutions involve:

- Data Merging : Combine multiple datasets to improve completeness (e.g., >95% completeness threshold).

- Restraints : Apply geometric restraints for disordered methyl groups or flexible amide linkages.

- Validation Metrics : Monitor R-factors (e.g., ) and electron density residuals to ensure model accuracy .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on the dihedral angles between aromatic rings in related benzamide derivatives?

- Comparative Analysis : Extract dihedral angles (e.g., 73.3° in the title compound vs. 68.5° in N-(2,6-dichlorophenyl) analogs) to assess steric/electronic effects.

- Statistical Significance : Use crystallographic software (e.g., WinGX) to calculate standard uncertainties (s.u.) and confirm angle deviations are beyond experimental error .

Q. What strategies are recommended for validating synthetic purity when unexpected byproducts arise?

- Chromatography : Employ HPLC or TLC with UV/fluorescence detection to isolate impurities.

- Mass Spectrometry : Use HRMS to confirm molecular ion peaks and identify side products (e.g., incomplete nitration intermediates).

- Crystallographic Screening : Co-crystallize the compound with heavy atoms (e.g., Br derivatives) to detect trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.